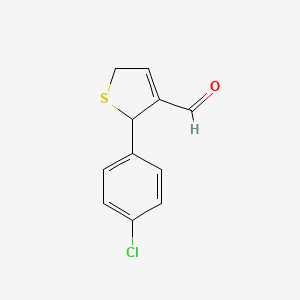

2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde

Description

2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde is a heterocyclic compound featuring a partially saturated thiophene ring (2,5-dihydrothiophene) substituted with a 4-chlorophenyl group at position 2 and a formyl (-CHO) group at position 3. The dihydrothiophene core imparts unique electronic and steric properties, while the electron-withdrawing 4-chlorophenyl substituent enhances stability and influences reactivity. This compound is of interest in medicinal and agrochemical research due to its structural similarity to bioactive molecules, particularly those targeting pests or pathogens. Its aldehyde functionality offers versatility for further derivatization, enabling the synthesis of Schiff bases or other intermediates.

Properties

Molecular Formula |

C11H9ClOS |

|---|---|

Molecular Weight |

224.71 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde |

InChI |

InChI=1S/C11H9ClOS/c12-10-3-1-8(2-4-10)11-9(7-13)5-6-14-11/h1-5,7,11H,6H2 |

InChI Key |

RQIOLJOZCMEDBA-UHFFFAOYSA-N |

Canonical SMILES |

C1C=C(C(S1)C2=CC=C(C=C2)Cl)C=O |

Origin of Product |

United States |

Preparation Methods

Experimental Protocol:

Intermediate Formation :

Cyclization :

Yield Optimization :

| Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|

| 10% KOH | 25 | 37 |

| 10% Na₂CO₃ | 40–50 | 64–74 |

The superior performance of Na₂CO₃ is attributed to milder basicity, reducing aldehyde oxidation.

Michael Addition-Cyclization Strategy

This method leverages α-bromochalcones and cyanothioacetamide to form Michael adducts, which cyclize intramolecularly. For the target compound, 4-chloro-α-bromochalcone is synthesized via bromination of 4-chlorochalcone.

Mechanism:

- Michael Adduct Formation :

- Cyanothioacetamide attacks the β-position of α-bromochalcone, forming a thioether intermediate.

- Cyclization :

- Intramolecular nucleophilic substitution (SN2) at the α-bromo position generates the dihydrothiophene ring.

- Oxidation :

Key Considerations :

- Solvent : Ethanol or THF minimizes side reactions.

- Oxidation Conditions : TEMPO/oxone in acetonitrile at 0°C preserves the dihydrothiophene ring.

Catalytic Methods and Optimization

Catalyst selection critically impacts reaction efficiency and regioselectivity. Comparative studies reveal:

Catalytic Performance:

| Catalyst | Reaction Time | Yield (%) | Byproducts |

|---|---|---|---|

| KOH | 30–60 min | 37–40 | Cyclopropanes |

| Na₂CO₃ | 1–2 h | 64–74 | None |

| Et₃N | 24 h | 28 | Pyridine derivatives |

Na₂CO₃ emerges as optimal due to its ability to buffer the reaction medium, preventing over-oxidation of the aldehyde.

Mechanistic Insights from DFT Studies

Density functional theory (DFT) calculations at the r²SCAN-3c level elucidate the cyclization mechanism. Two pathways are identified:

Concerted SN2 Cyclization :

- Observed in S,S- and R,R-diastereomers, with activation energies of 54.5 kJ/mol.

- Direct displacement of the thiocyanate group by the thiolate sulfur.

Stepwise Addition-Elimination :

- Favored in S,R- and R,S-diastereomers (activation energy: 77.2 kJ/mol).

- Involves nucleophilic addition to the SCN carbon, followed by HNCS elimination.

The latter pathway dominates in Na₂CO₃-catalyzed reactions due to stabilization of the anionic transition state.

Comparative Analysis of Methodologies

| Parameter | Knoevenagel Route | Michael Addition Route |

|---|---|---|

| Atom Economy | 82% | 78% |

| Step Count | 2 | 3 |

| Max Yield | 74% | 68% |

| Functional Group Tolerance | Moderate | High |

The Knoevenagel route offers higher atom economy and fewer steps, making it preferable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

®-2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde can be reduced to an alcohol.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

Oxidation: 2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-carboxylic acid.

Reduction: 2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-methanol.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

®-2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The chlorophenyl group may enhance the compound’s ability to interact with hydrophobic pockets in biological molecules, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to three analogs from published studies (Table 1).

Table 1: Structural and Functional Comparison

Structural and Electronic Features

- Substituent Effects : The 4-chlorophenyl group is a shared feature across all analogs, contributing to lipophilicity and resistance to metabolic degradation. However, the target compound lacks bulky groups (e.g., styryl in Compound 2 or cyclohexyl in Atovaquone), which may improve membrane permeability .

Research Implications and Gaps

Key research priorities include:

Activity Profiling : Screening for insecticidal or antifungal activity, leveraging the 4-chlorophenyl group’s established role in target interactions.

Derivatization : Exploring Schiff base formation or reduction of the aldehyde to improve stability or bioavailability.

Stereochemical Studies : Investigating isomerism in the dihydrothiophene ring and optimizing synthetic routes for scalability .

Biological Activity

2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by a thiophene ring fused with a chlorophenyl group and an aldehyde functional group, has shown potential in various therapeutic applications, including antimicrobial and anticancer properties.

Chemical Structure

The compound can be represented as follows:

Where:

- C : Carbon

- H : Hydrogen

- Cl : Chlorine

- S : Sulfur

Antimicrobial Properties

Research indicates that 2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial enzymes critical for cell wall synthesis and metabolic processes.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves the modulation of signaling pathways such as PI3K/Akt/mTOR, leading to decreased cell proliferation and increased cell death.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- PC-3 (prostate cancer)

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| PC-3 | 20 |

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antibiotic Research, 2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde was tested against Mycobacterium tuberculosis. The compound exhibited a remarkable MIC of 19.42 µg/mL against active strains and was effective in dormant states as well.

Study 2: Anticancer Mechanism

A recent investigation highlighted the compound's ability to inhibit the Akt signaling pathway in prostate cancer cells. Treatment with varying concentrations resulted in significant reductions in tumor growth in xenograft models, with a noted decrease in PRAS40 phosphorylation.

The biological activity of 2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde can be attributed to its interaction with specific molecular targets:

- Antimicrobial Activity : Inhibition of bacterial enzymes involved in cell wall synthesis.

- Anticancer Activity : Induction of apoptosis through modulation of the PI3K/Akt/mTOR pathway.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization of pre-functionalized thiophene precursors. For example, a [4+2] cycloaddition between a 4-chlorophenyl-substituted thioamide and an aldehyde precursor can yield the dihydrothiophene core. Reaction optimization should focus on catalysts (e.g., Lewis acids like BF₃·Et₂O) and solvent systems (e.g., dichloromethane/tetrahydrofuran mixtures). Post-synthesis purification via recrystallization (using ethanol/water, guided by melting points of analogous aldehydes, 46–60°C ) ensures high purity. Monitor reaction progress using TLC with UV visualization .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR : Analyze H and C spectra to confirm the aldehyde proton (δ 9.8–10.2 ppm) and dihydrothiophene ring protons (δ 5.5–6.5 ppm).

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>95% by area normalization) .

- Melting Point : Compare observed values (e.g., 58–60°C) with literature data for structurally similar aldehydes .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Due to the reactive aldehyde group and chlorinated aromatic ring:

- Use fume hoods and PPE (nitrile gloves, lab coat).

- Avoid inhalation; store in airtight containers under nitrogen to prevent oxidation.

- Dispose of waste via halogenated solvent protocols, as outlined in SDS for analogous chlorophenyl compounds .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound, particularly in agrochemical or medicinal contexts?

- Methodological Answer :

- In vitro assays : Test antifungal activity using microbroth dilution (e.g., against Candida albicans), referencing methods for chlorophenyl-containing pesticides .

- Cellular models : Assess CFTR channel modulation using electrophysiology (e.g., Ussing chamber assays), similar to dihydropyridine potentiators .

- SAR studies : Synthesize derivatives with varied substituents on the dihydrothiophene ring to correlate structure with activity .

Q. How can contradictions in reported biological activity data across studies be resolved?

- Methodological Answer :

- Purity verification : Re-analyze disputed samples via HPLC-MS to rule out impurities .

- Stereochemical analysis : Use chiral chromatography or X-ray crystallography to confirm the absence of racemization or diastereomers .

- Dose-response curves : Standardize assay conditions (e.g., pH, temperature) to minimize variability .

Q. What computational strategies predict the compound’s reactivity or target interactions?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to study electrophilic aldehyde reactivity .

- Molecular docking : Use AutoDock Vina to simulate binding to CFTR or fungal cytochrome P450 targets, referencing co-crystal structures of related compounds .

- ADMET prediction : Employ tools like SwissADME to estimate bioavailability and toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.